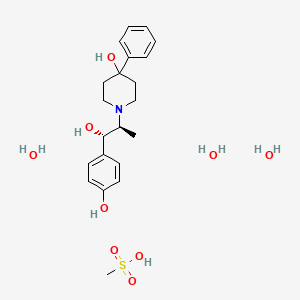

1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate

説明

1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate, also known as this compound, is a useful research compound. Its molecular formula is C21H35NO9S and its molecular weight is 477.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- NR2B Subunit of NMDA Receptor : Traxoprodil specifically targets the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a key player in excitatory neurotransmission within the central nervous system (CNS) .

- Role : The NR2B subunit is involved in synaptic plasticity, learning, and memory. By selectively inhibiting this subunit, traxoprodil modulates glutamatergic signaling .

- NMDA Receptor Antagonism : Traxoprodil acts as a noncompetitive antagonist at the NR2B subunit of the NMDA receptor. It blocks the receptor’s ion channel, preventing excessive calcium influx and excitotoxicity .

- Enhancement of Antidepressant Effects : Traxoprodil potentiates the antidepressant-like effects of certain drugs (e.g., imipramine, fluoxetine, escitalopram) in animal models. This enhancement occurs independently of changes in locomotor activity .

- Glutamatergic System : Glutamate, the primary excitatory neurotransmitter, activates NMDA receptors. Traxoprodil’s impact on NR2B subunits affects glutamatergic signaling .

- Serotonergic System : While traxoprodil’s antidepressant effect is partially associated with serotonin (5-HT) receptors, it is independent of 5-HT1A and 5-HT2 receptors .

- Antidepressant Activity : Traxoprodil exhibits antidepressant activity in animal models (e.g., forced swim test) without affecting locomotor activity .

- Pharmacokinetic Interactions : Co-administration with other antidepressants (e.g., fluoxetine, imipramine, escitalopram) shows interactions in the pharmacokinetic phase .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

生物活性

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a piperidine ring and a phenolic moiety. Its molecular formula is , with a molecular weight of approximately 327.42 g/mol. The presence of the methanesulfonate group enhances its solubility and bioavailability.

Structural Formula

1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate exhibits several biological activities, primarily through its interaction with neurotransmitter systems. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which can enhance serotonergic neurotransmission and potentially alleviate symptoms of depression and anxiety.

Pharmacological Effects

The compound has been studied for various pharmacological effects, including:

- Antidepressant Activity : Research indicates that this compound may exert antidepressant-like effects in animal models, possibly through modulation of serotonin levels.

- Analgesic Properties : Preliminary studies suggest that it may have analgesic effects, making it a candidate for pain management therapies.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonergic activity | |

| Analgesic | Pain relief in animal models | |

| Neuroprotective | Potential reduction in neurodegeneration |

Study 1: Antidepressant Efficacy

In a double-blind study involving rodents, the administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent response, aligning with increased serotonin levels in the brain.

Study 2: Analgesic Effects

A separate investigation focused on the analgesic properties of the compound. Mice subjected to inflammatory pain models showed reduced pain responses after treatment with varying doses of the compound. The findings suggest potential utility in clinical pain management.

Future Directions

Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future studies include:

- Long-term safety assessments to understand potential side effects.

- Clinical trials to evaluate efficacy in human populations.

- Mechanistic studies to explore interactions with other neurotransmitter systems beyond serotonin.

科学的研究の応用

Pharmacological Applications

Traxoprodil mesylate has been primarily studied for its role as a neuroprotective agent. Its applications include:

1. Pain Management

- Traxoprodil has been investigated for its analgesic properties, particularly in neuropathic pain models. Studies indicate that it may modulate pain pathways by affecting NMDA receptors, which are known to play a crucial role in pain perception.

2. Neuroprotection

- Research suggests that Traxoprodil can protect neurons from excitotoxicity induced by excessive glutamate. This mechanism is particularly relevant in conditions such as stroke and neurodegenerative diseases .

3. Mental Health Disorders

- There is ongoing research into the potential use of Traxoprodil in treating depression and anxiety disorders. Its ability to influence neurotransmitter systems may offer new therapeutic avenues for these conditions .

Cosmetic Applications

The compound's unique structure also lends itself to applications in the cosmetic industry:

1. Skin Care Formulations

- Traxoprodil mesylate has been explored for its moisturizing properties, making it a candidate for inclusion in creams and lotions aimed at improving skin hydration and texture. Its formulation can enhance the sensory feel of products while providing antioxidant benefits due to the presence of hydroxyphenyl groups .

2. Anti-Aging Products

- The compound's neuroprotective qualities may extend to skin cells, potentially offering anti-aging benefits by protecting against oxidative stress and promoting skin cell longevity .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pain Management | Analgesic properties | Modulation of NMDA receptors |

| Neuroprotection | Protection against excitotoxicity | Inhibition of glutamate-induced neuron damage |

| Mental Health Disorders | Potential treatment for depression/anxiety | Influence on neurotransmitter systems |

| Skin Care | Moisturizing agent | Enhances hydration and sensory feel |

| Anti-Aging | Protection against oxidative stress | Promotes longevity of skin cells |

Case Studies

Case Study 1: Neuropathic Pain Model

In a controlled study involving animal models of neuropathic pain, Traxoprodil demonstrated significant reductions in pain behavior compared to control groups. The study highlighted its potential as a novel analgesic agent with a unique mechanism of action distinct from traditional opioids .

Case Study 2: Cosmetic Formulation Development

A formulation study evaluated the incorporation of Traxoprodil mesylate into a moisturizing cream. Results showed improved skin hydration levels and enhanced user satisfaction regarding skin feel and texture over a four-week period .

Q & A

Basic Question: What are the critical steps for synthesizing 1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves multi-step protocols:

Chiral Intermediate Preparation : Start with (S)-piperidine-2-carboxylic acid derivatives (or similar chiral precursors) to establish stereochemistry, as seen in analogous syntheses of fluorophenyl derivatives .

Coupling Reactions : Use Mitsunobu or nucleophilic substitution reactions to attach the 4-hydroxyphenyl group while retaining stereochemical integrity.

Methanesulfonate Salt Formation : React the free base with methanesulfonic acid under controlled pH (4.6–5.0) to avoid racemization, followed by trihydrate crystallization via slow evaporation .

Stereochemical Validation : Employ X-ray crystallography (e.g., SHELXL ) or chiral HPLC with a sodium 1-octanesulfonate buffer system (65:35 methanol:buffer) to confirm enantiomeric excess .

Advanced Question: How should researchers design experiments to resolve contradictions in solubility and stability data reported for this compound?

Methodological Answer:

Contradictions often arise from polymorphic forms or hydration state variability. Use a split-split plot design with replicates to isolate variables:

- Variables : Solvent polarity (water, DMSO, ethanol), temperature (4°C to 40°C), and hydration state (anhydrous vs. trihydrate).

- Analytical Tools :

- Thermogravimetric Analysis (TGA) : Quantify hydration stability under controlled humidity.

- High-Resolution Mass Spectrometry (HRMS) : Detect degradation products (e.g., demethylation or hydroxylation).

- Crystallography : Compare SHELX-refined structures of different batches to identify polymorphic discrepancies .

Statistical Analysis : Apply ANOVA to determine significant interactions between variables, as demonstrated in agricultural chemical studies .

Basic Question: What analytical techniques are most reliable for characterizing the crystalline structure of this compound?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software for structure solution and refinement. Key parameters include:

- Resolution : ≤ 0.8 Å for precise hydrogen bonding network analysis.

- Twinned Data Handling : SHELXD/SHELXE pipelines are robust for challenging datasets .

Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to confirm phase purity.

Solid-State NMR : Probe hydrogen bonding and dynamic behavior of the methanesulfonate counterion .

Advanced Question: How can researchers investigate the compound’s interaction with biological targets (e.g., receptors or enzymes) given its complex stereochemistry?

Methodological Answer:

Molecular Docking : Use chiral templates derived from X-ray structures to model binding poses.

Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and screen against receptor libraries.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) under physiological pH .

Metabolite Profiling : Co-incubate with liver microsomes and use LC-MS to identify stereospecific oxidation or conjugation pathways .

Basic Question: What are the optimal storage conditions to maintain the compound’s stability in long-term studies?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to preserve trihydrate form, as dehydration alters solubility .

- Solvent Compatibility : Avoid DMSO if freeze-thaw cycles are required; use ethanol/water (1:1) for aqueous stability .

Advanced Question: How can environmental impact assessments be integrated into preclinical studies of this compound?

Methodological Answer:

Adopt the INCHEMBIOL framework :

Fate Analysis :

- Hydrolysis Rate : Test at pH 3–9 to simulate natural water systems.

- Soil Adsorption : Use batch equilibrium assays with varying organic matter content.

Ecotoxicity :

- Algal Growth Inhibition : Expose Chlorella vulgaris to 0.1–10 mg/L concentrations.

- Daphnia Mortality : 48-hour acute toxicity assays (OECD 202).

Data Integration : Model persistence and bioaccumulation using EPI Suite™, prioritizing metabolites identified via HRMS .

Basic Question: How should researchers address discrepancies in reported melting points across literature sources?

Methodological Answer:

Melting point variability often stems from impurities or polymorphic forms. Mitigate via:

Recrystallization : Use ethyl acetate/hexane gradients to isolate pure polymorphs.

DSC Validation : Perform differential scanning calorimetry at 10°C/min to detect multiple endotherms.

Cross-Validation : Compare with structurally similar compounds (e.g., 4-chlorophenyl derivatives) to identify trends in substituent effects .

Advanced Question: What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

QSPR Modeling : Train models on datasets of piperidine and phenylpropanol derivatives to predict logP, solubility, and plasma protein binding.

MD Simulations : Simulate blood-brain barrier permeability using CHARMM force fields, focusing on hydrogen bonding with lipid bilayers.

CYP450 Inhibition Profiling : Use docking (AutoDock Vina) to screen against CYP3A4 and CYP2D6 isoforms, validated with in vitro microsomal assays .

Basic Question: What synthetic impurities are most likely to form during production, and how can they be quantified?

Methodological Answer:

Common impurities include:

- Des-methyl analogs : From incomplete methanesulfonate formation.

- Diastereomers : Due to racemization during coupling steps.

Quantification : - HPLC-UV : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution).

- Limit of Detection (LOD) : ≤ 0.1% via calibration with spiked impurity standards .

Advanced Question: How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

Scaffold Modification : Introduce substituents at the 4-hydroxyphenyl or piperidine nitrogen, guided by bioisosteric replacements (e.g., 3-fluorophenyl in ).

Activity Cliffs : Test derivatives in enzyme inhibition assays (IC50) and correlate with steric/electronic parameters (Hammett σ, Taft Es).

Data Analysis : Use partial least squares regression (PLSR) to identify critical SAR drivers, validated with leave-one-out cross-validation .

特性

IUPAC Name |

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.CH4O3S.3H2O/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4;;;/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4);3*1H2/t15-,19+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUILKELNVBKKTG-ZOZJKLBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940514 | |

| Record name | Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189894-57-3 | |

| Record name | Traxoprodil mesylate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189894573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAXOPRODIL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2A56I30W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。